

A Comprehensive Analysis of Nickel Phosphate: Chemical Formula and Molecular Weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel phosphate

Cat. No.: B225884

[Get Quote](#)

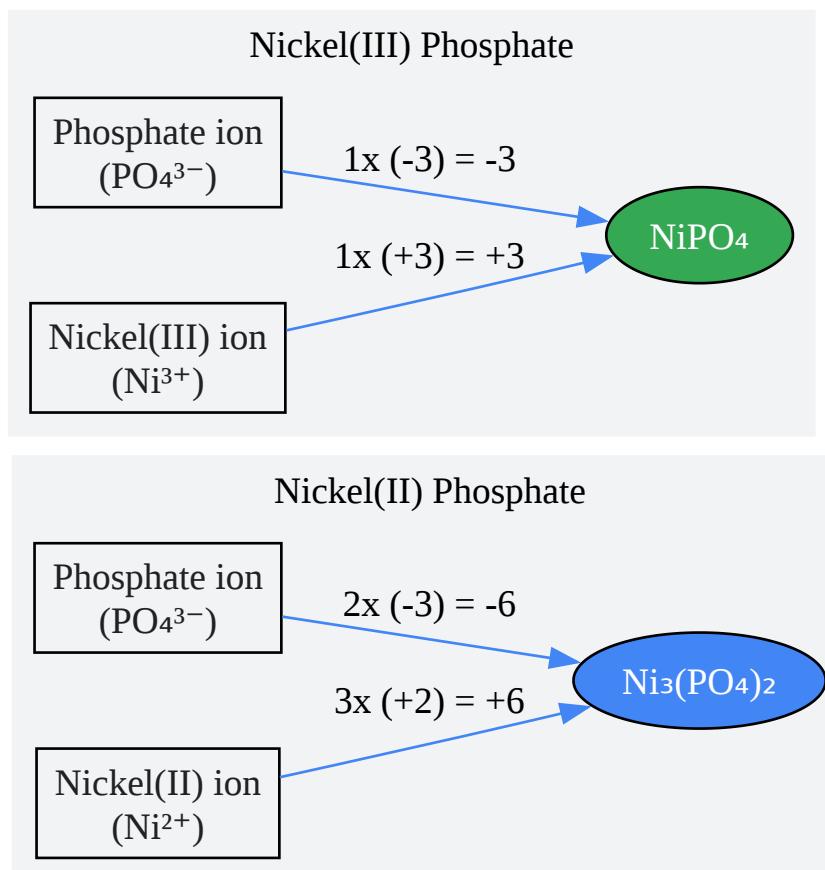
For Immediate Release

This technical guide provides a detailed examination of the chemical formula and molecular weight of **nickel phosphate**, a compound with significant applications in catalysis, electrochemistry, and as a precursor for pigments. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Understanding Nickel Phosphate

Nickel phosphate is an inorganic compound formed between nickel cations and phosphate anions. The most prevalent form is nickel(II) phosphate, but other oxidation states and hydrated forms are also known to exist. A precise understanding of the specific form of **nickel phosphate**, including its chemical formula and corresponding molecular weight, is critical for accurate experimental design, stoichiometric calculations, and material characterization.

Key Forms of Nickel Phosphate and Their Properties

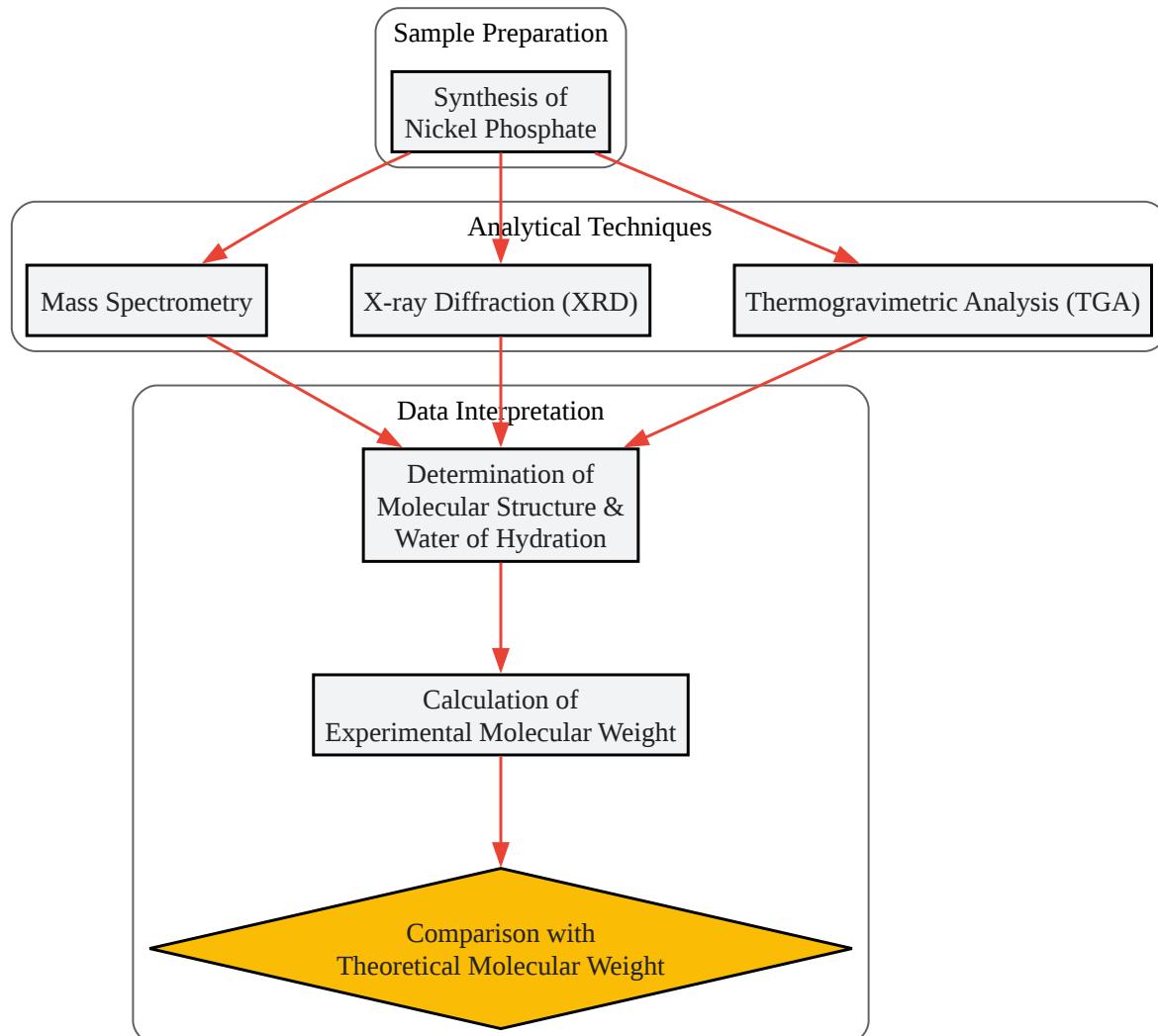

The chemical identity and molar mass of **nickel phosphate** can vary depending on the oxidation state of the nickel ion and the presence of water of hydration. The table below summarizes the key quantitative data for the most common forms of this compound.

Compound Name	Chemical Formula	Molar Mass (g/mol)	Notes
Nickel(II) Phosphate	$\text{Ni}_3(\text{PO}_4)_2$	366.02	Anhydrous form. [1]
Nickel(II) Phosphate Octahydrate	$\text{Ni}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$	510.18	A common hydrated form. [2] [3]
Nickel(III) Phosphate	NiPO_4	153.67 (approx.)	Less common than nickel(II) phosphate. [4]

Elucidation of Chemical Formulas

The chemical formulas of the different forms of **nickel phosphate** are determined by the ionic charges of the constituent ions.

Logical Flow for Formula Determination


[Click to download full resolution via product page](#)

Caption: Ionic charge balance for **nickel phosphate** formulas.

Experimental Methodologies

The molecular weights presented in this guide are calculated based on the standard atomic weights of the constituent elements. The experimental verification of these molecular weights can be achieved through various analytical techniques.

Workflow for Molecular Weight Verification

[Click to download full resolution via product page](#)

Caption: Experimental workflow for molecular weight determination.

A common method for the synthesis of nickel(II) phosphate octahydrate involves a precipitation reaction between a soluble nickel(II) salt (e.g., nickel chloride) and a soluble phosphate salt

(e.g., sodium phosphate) in an aqueous solution.

Experimental Protocol: Synthesis of Nickel(II) Phosphate Octahydrate

- Preparation of Reactant Solutions:
 - Prepare a 0.5 M solution of nickel(II) chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) by dissolving the appropriate amount in deionized water.
 - Prepare a 0.33 M solution of sodium phosphate dodecahydrate ($\text{Na}_3\text{PO}_4 \cdot 12\text{H}_2\text{O}$) in deionized water.
- Precipitation:
 - Slowly add the sodium phosphate solution to the nickel(II) chloride solution while stirring continuously.
 - A light green precipitate of nickel(II) phosphate octahydrate will form.
- Aging and Washing:
 - Age the precipitate in the mother liquor for a designated period (e.g., 24 hours) to allow for crystal growth.
 - Separate the precipitate by filtration.
 - Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.
- Drying:
 - Dry the resulting solid in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the final product.

This guide provides foundational information for professionals working with **nickel phosphate**, ensuring accuracy in research and development activities. The provided data and methodologies are essential for any application where precise material characterization is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel(II) phosphate - Wikipedia [en.wikipedia.org]
- 2. hplcindia.com [hplcindia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ck12.org [ck12.org]
- To cite this document: BenchChem. [A Comprehensive Analysis of Nickel Phosphate: Chemical Formula and Molecular Weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225884#understanding-the-chemical-formula-and-molecular-weight-of-nickel-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com